(R)-(4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[(1R)-4-bromo-2,3-dihydro-1H-inden-1-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-7-9-10(12)5-4-6-11(9)15/h4-6,12H,7-8H2,1-3H3,(H,16,17)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHIZLGGWIWOGJ-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC2=C1C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101130083 | |
| Record name | Carbamic acid, N-[(1R)-4-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101130083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307231-03-3 | |
| Record name | Carbamic acid, N-[(1R)-4-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1307231-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(1R)-4-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101130083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ®-(4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of indane to introduce the bromine atom at the 4-position. This is followed by the formation of the carbamic acid tert-butyl ester group through a reaction with tert-butyl chloroformate and an appropriate amine. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process.
Chemical Reactions Analysis
®-(4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide or thiourea.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a versatile scaffold in drug design, particularly in the development of carbamate-based pharmaceuticals. Carbamates are known for their diverse biological activities, including enzyme inhibition and modulation of neurotransmitter systems.
Case Study: Inhibition of Enzymes
Research indicates that compounds with carbamate functionalities can act as inhibitors for various enzymes. For instance, studies have shown that certain carbamate derivatives exhibit inhibitory effects on fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, which play a critical role in pain and inflammation pathways . The structure of (R)-(4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester may contribute to its potential as a selective FAAH inhibitor.
Organic Synthesis
This compound is also utilized as an intermediate in the synthesis of more complex organic molecules. Its bromine substituent enables further functionalization, making it suitable for creating various derivatives.
Synthesis Example
A typical synthesis involves the reaction of (R)-4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride with di-tert-butyl dicarbonate under specific reaction conditions (e.g., in dichloromethane with triethylamine) to yield the desired carbamate . This method illustrates its utility in synthetic organic chemistry.
Research Applications
The compound has been employed in academic research to explore new synthetic methodologies and to investigate structure-activity relationships (SAR) within carbamate derivatives.
Mechanism of Action
The mechanism of action of ®-(4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indane core can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. The carbamic acid tert-butyl ester group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Compounds:
(R)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester (CAS: 578729-21-2) Molecular Formula: C₁₃H₁₇BrNO₂ Molar Mass: 298.19 g/mol Structure: Features a linear ethyl chain linking the bromophenyl group to the carbamate, offering conformational flexibility .
Comparison :
- The indan scaffold in the target compound provides enhanced rigidity compared to the flexible ethyl chain in bromophenyl derivatives. This rigidity may improve target selectivity in drug design.
- Bromine's position (para in indan vs. para in phenyl) influences electronic effects and reactivity in cross-coupling reactions.
Indan and Cyclopropane Derivatives
1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester (CAS: 345965-53-9)
Comparison :
- The indan ring in the target compound is less strained than cyclopropane, offering stability while retaining planar aromaticity for π-π interactions.
Biological Activity
(R)-(4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester, with the CAS number 1307231-03-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.
- Molecular Formula : C14H18BrNO2
- Molecular Weight : 312.2022 g/mol
- Synthesis : The compound can be synthesized through a reaction involving triethylamine and dichloromethane, yielding a light pink solid with a purity of 91% .
The biological activity of carbamate derivatives, including (R)-(4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester, is often attributed to their ability to modulate enzyme activity and interact with biological receptors. The carbamate functional group is known for its stability and ability to form hydrogen bonds, which can enhance binding affinity to target proteins .
Pharmacological Effects
Research indicates that carbamates can exhibit various pharmacological effects:
- Antitumor Activity : Some studies have shown that carbamate derivatives can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds similar to (R)-(4-Bromo-indan-1-yl)-carbamic acid have demonstrated cytotoxic effects against specific cancer cell lines .
- Neuroprotective Effects : The compound may also have neuroprotective properties, potentially beneficial in treating neurodegenerative disorders. This is linked to its ability to inhibit certain enzymes involved in neuronal damage .
Case Studies
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (R)-(4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester with high enantiomeric purity?
- Methodological Answer : Asymmetric synthesis is critical. A representative approach involves using chiral auxiliaries or catalysts to control the R-configuration. For example, oxidation of a hydroxyl intermediate (e.g., (R)-1-hydroxymethyl-3-(4-substituted-phenyl)-1-methyl-propyl derivatives) with N-morpholine-N-oxide and tetra-n-propylammonium perruthenate in dichloromethane (DCM) can yield the desired enantiomer . Silylation of hydroxyl groups using tert-butyldimethylsilyl chloride in DMF with imidazole as a base ensures protection during synthesis .
Q. How can the tert-butyl carbamate group be selectively deprotected without affecting the bromo-indan moiety?
- Methodological Answer : Acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM) selectively cleave the tert-butoxycarbonyl (Boc) group. The bromo-indan scaffold’s stability under mild acidic conditions (pH 2–4) allows retention of the aryl bromide, as demonstrated in analogous tert-butyl carbamate deprotection studies .
Q. What analytical techniques are optimal for characterizing this compound’s purity and stereochemistry?
- Methodological Answer :
- HPLC with chiral columns (e.g., Chiralpak® IA/IB) resolves enantiomers using hexane:isopropanol gradients.
- NMR : H and C NMR confirm regiochemistry (e.g., indan protons at δ 2.5–3.5 ppm, tert-butyl at δ 1.4 ppm).
- Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., [M+Na]+) validate molecular weight (e.g., m/z ~327 for related analogs) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-bromo substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromo group enables Suzuki-Miyaura couplings with aryl boronic esters. Steric hindrance from the indan ring necessitates bulky palladium catalysts (e.g., XPhos Pd G3) for efficient coupling. Electronic effects (e.g., inductive withdrawal) slow oxidative addition but improve regioselectivity in Heck reactions .
Q. What computational tools predict the compound’s binding affinity to biological targets (e.g., SARS-CoV-2 Mpro)?
- Methodological Answer : Molecular docking (Glide/SP) and molecular dynamics (MD) simulations (100 ns) assess interactions. For analogs, hydrogen bonds with residues like GLN 189 (bond length: 1.84 Å) and hydrophobic contacts with MET 165/CYS 145 are critical. MM-GBSA calculations refine binding energy estimates (−64.35 kcal/mol in Glide) .
Q. How does the tert-butyl ester impact solubility and bioavailability in in vitro assays?
- Methodological Answer : The tert-butyl group enhances lipophilicity (logP ~3.5), reducing aqueous solubility but improving membrane permeability. For cell-based assays, DMSO stock solutions (10 mM) diluted in PBS with 0.1% Tween-80 mitigate precipitation. LC-MS/MS quantifies intracellular uptake .
Q. Are there contradictions in reported biological activities of tert-butyl carbamates with halogenated aryl groups?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
